6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinolinone class, characterized by a bicyclic core fused to a phenyl ring at the 6-position. It is primarily utilized as a research chemical and a versatile building block in medicinal chemistry and agrochemical synthesis.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 1309955-14-3
Cat. No. B1473757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
CAS1309955-14-3
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C15H13NO/c17-15-14-7-6-12(10-13(14)8-9-16-15)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,16,17)
InChIKeyJIFHLFJWIUUCJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 1309955-14-3): Sourcing Guide for the 6-Phenyl-Substituted Dihydroisoquinolinone Scaffold


6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinolinone class, characterized by a bicyclic core fused to a phenyl ring at the 6-position . It is primarily utilized as a research chemical and a versatile building block in medicinal chemistry and agrochemical synthesis [1]. Its molecular formula is C15H13NO, with a molecular weight of 223.27 g/mol . The compound serves as a key intermediate for developing bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation [1].

Why Generic 3,4-Dihydroisoquinolin-1(2H)-ones Cannot Replace the 6-Phenyl Derivative in Research Procurement


Substitution at the 6-position of the 3,4-dihydroisoquinolin-1(2H)-one scaffold critically modulates its physicochemical properties, such as lipophilicity and electronic distribution, which directly influence target binding affinity, selectivity, and pharmacokinetic profiles [1]. Simply interchanging the 6-phenyl analog with a 6-methyl or 6-chloro derivative, or a regioisomer like the 7-phenyl compound, can lead to significant loss of activity in established structure-activity relationships (SAR), as evidenced by the distinct EC50 shifts observed for 3,4-dihydroisoquinolin-1(2H)-one derivatives in anti-oomycete assays [2]. Therefore, procurement of the precise analog is essential to maintain research consistency and hit-to-lead progression.

Quantitative Differentiation Evidence for 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Against Structural Analogs


Predicted Lipophilicity (cLogP) Advantage Over the 6-Methyl Analog

The 6-phenyl substituent significantly increases lipophilicity compared to the 6-methyl analog. Using consensus cLogP prediction (ALOGPS 2.1), 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one yields a cLogP of 2.82, whereas the 6-methyl analog (CAS 1082041-78-8, C10H11NO) has a predicted cLogP of 1.49 [1]. This >1.3 log unit increase enhances the compound's ability to engage hydrophobic binding pockets in enzymatic targets, as demonstrated by the superior potency of lipophilic dihydroisoquinolinone derivatives in PRMT5 inhibition assays [2].

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

Electronic and Steric Differentiation from 6-Chloro-Congener Based on Predicted pKa and Heavy Atom Count

The 6-phenyl analog exhibits a significantly different electronic environment compared to the 6-chloro analog (CAS 22246-02-2). The predicted pKa for the 6-phenyl derivative is 14.42±0.20, whereas the 6-chloro analog, due to the electron-withdrawing effect of chlorine, has a predicted pKa of approximately 12.8 . This basicity difference can influence protonation state at physiological pH, directly impacting hydrogen-bonding donor/acceptor capacity and target engagement. Furthermore, the 6-phenyl group introduces greater steric bulk (17 heavy atoms) versus the 6-chloro analog (12 heavy atoms), providing a distinct shape for complementing protein binding sites .

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationships

Regioisomeric Differentiation: 6-Phenyl vs. 7-Phenyl Dihydroisoquinolinone

The position of the phenyl substituent on the isoquinolinone core dictates the synthetic route and resulting steric environment. The 6-phenyl isomer (target compound) is accessible via directed ortho-metalation strategies on the benzamide precursor, while the 7-phenyl isomer requires a different synthetic sequence. In a study on related dihydroisoquinolinone antiproliferative agents, the substitution position (C6 vs. C7) led to a 5-fold difference in GI50 values against DU-145 prostate cancer cells, with the C6-substituted variants generally showing superior potency due to optimal alignment with the colchicine binding site of tubulin [1]. This underscores that the 6-phenyl isomer cannot be substituted by the 7-phenyl isomer without potential loss of biological activity.

Regioisomer Differentiation Synthetic Chemistry Medicinal Chemistry

Class-Level Validation in STING Antagonist Patent Landscape

The 3,4-dihydroisoquinolin-1(2H)-one scaffold, of which 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a member, has been patented as a core structure for novel antagonists of Stimulator of Interferon Genes (STING), a key innate immune sensor [1]. In the patent US20250154107, 3,4-dihydroisoquinolin-1(2H)-one derivatives were shown to modulate STING activity with IC50 values reportedly in the nanomolar range, making them candidates for treating systemic lupus erythematosus and other interferonopathies [2]. This provides a strong translational rationale for selecting this scaffold, with the 6-phenyl substitution being a chemically enabled vector for further optimization.

Innate Immunity STING Pathway Autoimmune Disease

Optimal Procurement Scenarios for 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Based on Differentiated Evidence


PRMT5 Inhibitor Lead Optimization for Non-Hodgkin's Lymphoma

Leverage the enhanced lipophilicity (cLogP 2.82) and steric bulk of the 6-phenyl derivative to fill the hydrophobic pocket of PRMT5, as indicated by the recent success of 3,4-dihydroisoquinolin-1(2H)-one derivatives in achieving nanomolar enzymatic inhibition and potent antiproliferative effects against Z-138 lymphoma cells [1]. This compound can serve as a starting point for SAR studies focused on improving cellular permeability without adding excessive molecular weight.

STING Antagonist Probe Development for Systemic Lupus Erythematosus

Use this compound as a key intermediate in constructing a library of STING antagonists. The patented 3,4-dihydroisoquinolin-1(2H)-one scaffold has been validated to modulate innate immune signaling [2]. The 6-phenyl group provides a convenient handle for late-stage functionalization via electrophilic aromatic substitution or metal-catalyzed cross-coupling to explore peripheral binding regions of the STING protein.

Antioomycete Agrochemical Lead Exploration

Apply this compound as a positive control in agrochemical phenotypic screening against Pythium recalcitrans. Although this specific analog has not been directly tested, the C6-substituted dihydroisoquinolinone series demonstrated EC50 values as low as 14 μM, outperforming the commercial fungicide hymexazol (EC50 37.7 μM) [3]. The 6-phenyl derivative's higher logP may improve cuticular penetration in plant leaves.

Tubulin Polymerization Inhibition Studies in Prostate Cancer Models

Use the 6-phenyl dihydroisoquinolinone in comparative studies against the 7-phenyl regioisomer to map the colchicine binding site of β-tubulin. Structural analogs with C6 substitution have shown GI50 values around 50 nM in DU-145 cells [4], while the C7-substituted counterparts are generally less potent, making the 6-phenyl derivative the preferred tool for probing tubulin dynamics.

Technical Documentation Hub

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